4-(1-Iodovinyl)-1,1'-biphenyl
Description
4-(1-Iodovinyl)-1,1'-biphenyl is a biphenyl derivative featuring a vinyl iodide substituent at the 4-position of one phenyl ring. This compound is structurally significant due to the iodine atom’s role in cross-coupling reactions (e.g., Suzuki, Heck), which are pivotal in organic synthesis for constructing complex molecules . The biphenyl core provides rigidity and conjugation, while the iodovinyl group introduces steric bulk and electronic effects, influencing reactivity and material properties.
Properties
Molecular Formula |
C14H11I |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
1-(1-iodoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
QFMDTEKOFNYIAK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(1-Iodovinyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodovinyl group can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, with conditions typically involving low temperatures and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions including bases like potassium carbonate and solvents such as toluene or THF
Major Products
The major products formed from these reactions include various substituted biphenyls and polycyclic aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1-Iodovinyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 4-(1-Iodovinyl)-1,1'-biphenyl and related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| This compound | Iodovinyl (-CH=CHI) | C₁₄H₁₁I | 306.15 | - High reactivity in cross-coupling due to iodine. - Conjugated biphenyl core. |
| 4-Vinyl-1,1'-biphenyl (3e) | Vinyl (-CH=CH₂) | C₁₄H₁₂ | 180.25 | - Lacks iodine; reduced cross-coupling utility. - Simpler electronic structure. |
| 3-Iodo-4-methyl-1,1'-biphenyl | Iodo + methyl (-I, -CH₃) | C₁₃H₁₁I | 294.14 | - Iodine at meta position; steric hindrance differs. - Methyl group enhances hydrophobicity. |
| 4-Hexyl-1,1'-biphenyl | Hexyl (-C₆H₁₃) | C₁₈H₂₂ | 238.37 | - Alkyl chain improves solubility in nonpolar solvents. - No halogen for reactivity. |
| FDPAVBi (Fluorinated DPAVBi) | Fluorinated triphenylamine | C₄₄H₃₂F₄N₂ | 664.74 | - Extended conjugation with electron-withdrawing F. - Blue-shifted fluorescence (460 nm in solution). |
Thermal and Photophysical Properties
- Thermal Stability: Fluorinated derivatives like FDPAVBi exhibit high thermal stability (melting point ~300°C), attributed to rigid fluorinated groups . In contrast, alkylated biphenyls (e.g., 4-Hexyl-1,1'-biphenyl) likely have lower melting points due to flexible chains. The iodovinyl group in this compound may enhance thermal stability compared to non-halogenated analogs but less than fluorinated systems.
- Photophysical Behavior: FDPAVBi shows a fluorescence quantum efficiency 5.7× higher than Alq₃ (a standard emitter) due to fluorine-induced HOMO/LUMO lowering and bandgap widening .
Key Research Findings
Fluorination Effects : Fluorine substitution in biphenyl derivatives lowers HOMO/LUMO levels more effectively than iodine, enhancing charge balance in OLEDs .
Steric vs.
Thermal Behavior : Alkyl chains (e.g., hexyl) lower melting points but improve processability, whereas halogens (I, F) enhance thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
